molecular formula C12H12N2O3 B13169196 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile

Cat. No.: B13169196
M. Wt: 232.23 g/mol
InChI Key: PANUWOIYTVYKPF-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile is an organic compound characterized by the presence of a nitrophenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be achieved through a multi-step process involving the following key steps:

    Aldol Condensation: The formation of the ketone group can be achieved through an aldol condensation reaction involving an aldehyde and a ketone in the presence of a base such as sodium hydroxide.

    Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor and a strong base such as sodium amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-Methyl-2-(4-aminophenyl)-3-oxopentanenitrile.

    Substitution: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanamide.

    Oxidation: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanoic acid.

Scientific Research Applications

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The nitrophenyl group can interact with enzymes and receptors, modulating their activity.

    Pathways: The compound can influence biochemical pathways involved in cellular signaling and metabolism.

Comparison with Similar Compounds

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be compared with similar compounds such as:

    4-Methyl-2-(4-aminophenyl)-3-oxopentanenitrile: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.

    4-Methyl-2-(4-nitrophenyl)-3-oxopentanamide:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H12N2O3/c1-8(2)12(15)11(7-13)9-3-5-10(6-4-9)14(16)17/h3-6,8,11H,1-2H3

InChI Key

PANUWOIYTVYKPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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